molecular formula C23H22N2O4 B4011611 1-[(3-Acetylphenyl)amino]-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate

1-[(3-Acetylphenyl)amino]-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate

Cat. No.: B4011611
M. Wt: 390.4 g/mol
InChI Key: LJCLEIIVJPCYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Acetylphenyl)amino]-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate is a complex organic compound that features both an aromatic amine and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Acetylphenyl)amino]-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline core, followed by the introduction of the 3-acetylphenylamino group and the oxobutan-2-yl ester functionality. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Acetylphenyl)amino]-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-[(3-Acetylphenyl)amino]-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-[(3-Acetylphenyl)amino]-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like 2-methylquinoline and 4-hydroxyquinoline share structural similarities.

    Aromatic amines: Compounds such as aniline and 3-acetylaniline have similar functional groups.

Uniqueness

1-[(3-Acetylphenyl)amino]-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate is unique due to its combination of a quinoline core with an aromatic amine and an ester functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[1-(3-acetylanilino)-1-oxobutan-2-yl] 2-methylquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-4-21(22(27)25-17-9-7-8-16(13-17)15(3)26)29-23(28)19-12-14(2)24-20-11-6-5-10-18(19)20/h5-13,21H,4H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCLEIIVJPCYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)C(=O)C)OC(=O)C2=CC(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-Acetylphenyl)amino]-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate
Reactant of Route 2
Reactant of Route 2
1-[(3-Acetylphenyl)amino]-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate
Reactant of Route 3
Reactant of Route 3
1-[(3-Acetylphenyl)amino]-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate
Reactant of Route 4
Reactant of Route 4
1-[(3-Acetylphenyl)amino]-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate
Reactant of Route 5
Reactant of Route 5
1-[(3-Acetylphenyl)amino]-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate
Reactant of Route 6
Reactant of Route 6
1-[(3-Acetylphenyl)amino]-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.